molecular formula C4H6ClO2- B14016182 2-Chloranylbutanoate

2-Chloranylbutanoate

Cat. No.: B14016182
M. Wt: 121.54 g/mol
InChI Key: RVBUZBPJAGZHSQ-UHFFFAOYSA-M
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Description

Ethyl chloroacetate is an organic compound with the chemical formula ClCH2CO2CH2CH3. It is primarily used in the chemical industry as a solvent for organic synthesis and as an intermediate in the production of pesticides, such as sodium fluoroacetate . This compound is known for its distinctive odor and is a colorless liquid at room temperature.

Preparation Methods

Ethyl chloroacetate can be synthesized through several methods. One common synthetic route involves the reaction of chloroacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:

ClCH2COOH+C2H5OHClCH2COOCH2CH3+H2O\text{ClCH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{ClCH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} ClCH2​COOH+C2​H5​OH→ClCH2​COOCH2​CH3​+H2​O

In industrial settings, ethyl chloroacetate is produced by the esterification of chloroacetic acid with ethanol under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl chloroacetate undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The chlorine atom in ethyl chloroacetate can be replaced by nucleophiles such as ammonia, amines, or thiols. For example, the reaction with ammonia produces ethyl glycinate:

    ClCH2COOCH2CH3+NH3NH2CH2COOCH2CH3+HCl\text{ClCH}_2\text{COOCH}_2\text{CH}_3 + \text{NH}_3 \rightarrow \text{NH}_2\text{CH}_2\text{COOCH}_2\text{CH}_3 + \text{HCl} ClCH2​COOCH2​CH3​+NH3​→NH2​CH2​COOCH2​CH3​+HCl

  • Hydrolysis: : Ethyl chloroacetate can be hydrolyzed to chloroacetic acid and ethanol in the presence of water and a strong acid or base:

    ClCH2COOCH2CH3+H2OClCH2COOH+C2H5OH\text{ClCH}_2\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O} \rightarrow \text{ClCH}_2\text{COOH} + \text{C}_2\text{H}_5\text{OH} ClCH2​COOCH2​CH3​+H2​O→ClCH2​COOH+C2​H5​OH

  • Reduction: : It can be reduced to ethyl acetate using reducing agents like lithium aluminum hydride:

    ClCH2COOCH2CH3+LiAlH4CH3COOCH2CH3+LiCl+AlH3\text{ClCH}_2\text{COOCH}_2\text{CH}_3 + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{COOCH}_2\text{CH}_3 + \text{LiCl} + \text{AlH}_3 ClCH2​COOCH2​CH3​+LiAlH4​→CH3​COOCH2​CH3​+LiCl+AlH3​

Scientific Research Applications

Ethyl chloroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl chloroacetate involves its reactivity as an alkylating agent. The chlorine atom in the molecule is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity makes it useful in organic synthesis, where it can introduce the chloroacetate moiety into target molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which ethyl chloroacetate is used .

Comparison with Similar Compounds

Ethyl chloroacetate can be compared with other similar compounds, such as:

Ethyl chloroacetate is unique due to its specific reactivity and applications in the synthesis of pesticides and pharmaceuticals. Its chlorine atom provides distinct chemical properties that differentiate it from its bromine and iodine analogs.

Properties

IUPAC Name

2-chlorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBUZBPJAGZHSQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClO2-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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